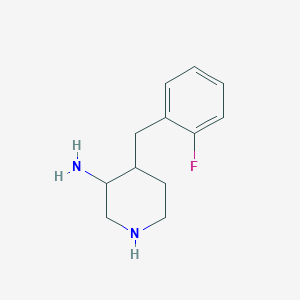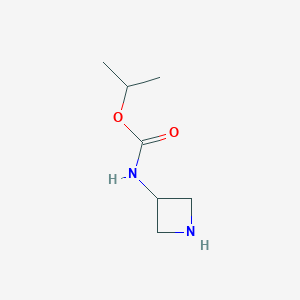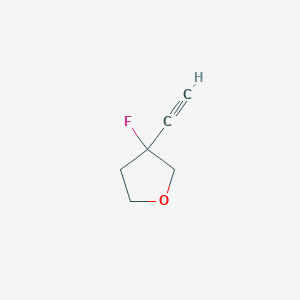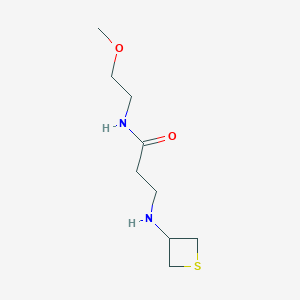![molecular formula C19H17F3N2O5 B13013328 5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate: is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and two nitrogen atoms. The biphenyl structure with dimethoxy substitutions adds to its unique chemical properties. The trifluoroacetate group enhances its stability and solubility in various solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via electrophilic aromatic substitution reactions using methoxy reagents.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an amine and a carbonyl compound.
Trifluoroacetate Addition: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocyclic structure.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in various catalytic reactions, including cross-coupling and polymerization.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for drug development, particularly in the field of antimicrobial and anticancer agents.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The biphenyl structure provides rigidity and enhances binding affinity. The trifluoroacetate group can influence the compound’s solubility and stability, affecting its bioavailability and pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
5,5’-Dimethoxy-[1,1’-biphenyl]-2,2’-diol: Similar biphenyl core with dimethoxy substitutions but lacks the oxazole ring and trifluoroacetate group.
2-Aminooxazole: Contains the oxazole ring but lacks the biphenyl structure and trifluoroacetate group.
Uniqueness:
Structural Complexity: The combination of the biphenyl core, oxazole ring, and trifluoroacetate group makes it unique.
Chemical Properties: Enhanced stability, solubility, and reactivity due to the trifluoroacetate group.
Versatility: Wide range of applications in chemistry, biology, and industry due to its unique structure and reactivity.
Eigenschaften
Molekularformel |
C19H17F3N2O5 |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
5-[2-methoxy-5-(2-methoxyphenyl)phenyl]-1,3-oxazol-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H16N2O3.C2HF3O2/c1-20-14-6-4-3-5-12(14)11-7-8-15(21-2)13(9-11)16-10-19-17(18)22-16;3-2(4,5)1(6)7/h3-10H,1-2H3,(H2,18,19);(H,6,7) |
InChI-Schlüssel |
JQIUHNZALKZLSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2OC)C3=CN=C(O3)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)

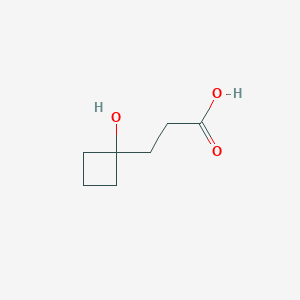
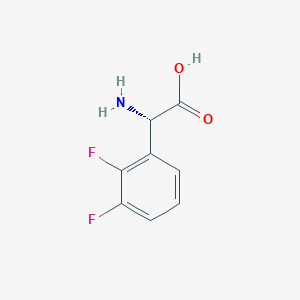
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
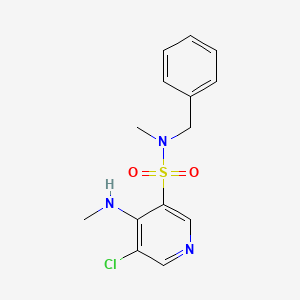
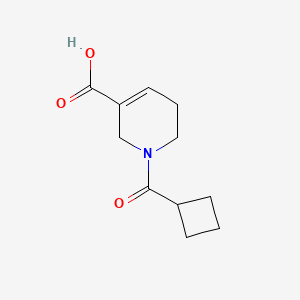
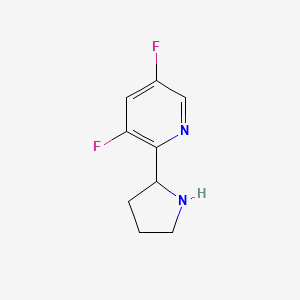
![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)
